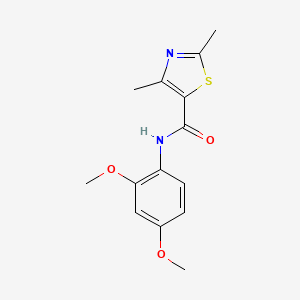

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethyl-substituted thiazole core linked to a 2,4-dimethoxyphenyl group via a carboxamide bridge.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-8-13(20-9(2)15-8)14(17)16-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJNWLBOEFSSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and a thiourea derivative. For instance, 2,4-dimethyl-1,3-thiazole can be prepared by reacting 2,4-dimethyl-3-oxobutanenitrile with thiourea under acidic conditions.

-

Attachment of the Phenyl Group: : The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazole derivative with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

-

Formation of the Carboxamide Group: : The final step involves the conversion of the intermediate product to the carboxamide derivative. This can be achieved by reacting the intermediate with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine or alcohol derivative.

-

Substitution: : The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. The compound N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the thiazole structure can enhance its interaction with cancer cells, leading to increased apoptosis.

- Case Study : A study demonstrated that thiazole-based compounds with specific substituents exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against breast and colon cancer cell lines. The presence of methoxy groups was found to enhance the cytotoxicity significantly .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. The structure-activity relationship (SAR) analysis of similar compounds suggests that the incorporation of specific functional groups can lead to improved efficacy in seizure models.

- Case Study : A derivative similar to this compound showed promising results in animal models for epilepsy, demonstrating a reduction in seizure frequency and severity .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing thiazole precursors and substituted anilines.

- Cyclization Techniques : Employing cyclization strategies to form the thiazole ring while introducing substituents at specific positions.

Drug Development

Given its promising biological activities, this compound is being investigated as a potential lead compound for drug development.

- Research Findings : The compound's ability to modulate cellular pathways involved in cancer and neurological disorders positions it as a candidate for further clinical studies. Researchers are focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Data Summary Table

Mechanism of Action

The biological activity of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is thought to involve several mechanisms:

Antimicrobial Activity: The compound may inhibit bacterial RNA polymerase, preventing the synthesis of essential bacterial proteins.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide with structurally related thiazole carboxamide derivatives, focusing on molecular features, synthesis, and reported properties:

Structural and Functional Insights

- Substituent Effects on Solubility: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like the 5-chloroindole derivative .

- Biological Activity Trends : Nitrothiophene carboxamides (e.g., compound in ) exhibit antibacterial activity linked to electron-withdrawing nitro groups, which are absent in the target compound. The target’s dimethylthiazole may instead favor hydrophobic interactions in enzyme binding .

- Synthetic Complexity : The target compound’s synthesis is less complex than derivatives requiring multi-step cyclization (e.g., ), as it primarily involves amide coupling .

Key Differences in Pharmacological Potential

- Antibacterial vs. However, its thiazole core differs from curcumin’s β-diketone pharmacophore .

- Stability Considerations : The 2,4-dimethylthiazole in the target compound may confer greater metabolic stability compared to compounds with labile esters or thioamides (e.g., ) .

Biological Activity

N-(2,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be summarized as follows:

- Chemical Formula : C₁₄H₁₆N₂O₃S

- Molecular Weight : 286.36 g/mol

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. The following table summarizes the findings from various studies on its cytotoxic effects against different cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 15.0 | Inhibition of tubulin polymerization |

| HCT116 (Colon) | 10.0 | Activation of caspase pathways |

| A549 (Lung) | 18.0 | ROS generation leading to oxidative stress |

These values indicate that the compound exhibits moderate to potent anticancer activity across various cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. The following table presents the minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8.0 | Bactericidal |

| Escherichia coli | 16.0 | Bacteriostatic |

| Candida albicans | 32.0 | Fungicidal |

| Pseudomonas aeruginosa | 64.0 | Bacteriostatic |

These results indicate that the compound possesses significant antibacterial and antifungal properties.

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Tubulin Interaction : It may interfere with microtubule dynamics by binding to tubulin, thus inhibiting cell division in cancer cells.

- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cytotoxicity in cancer cells.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a murine model of breast cancer. The compound was administered at varying doses over four weeks:

- Results : Tumor volume was significantly reduced in treated groups compared to controls.

- : This study supports the potential use of this compound as a therapeutic agent in breast cancer treatment.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties against drug-resistant strains of bacteria:

- Methodology : The disk diffusion method was employed to assess the antimicrobial activity.

- Findings : The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation and carboxamide coupling. A common approach involves reacting 2,4-dimethylthiazole-5-carboxylic acid with 2,4-dimethoxyaniline in the presence of coupling agents like EDCI/HOBt. Purity optimization requires careful solvent selection (e.g., ethanol or DMF for recrystallization) and chromatographic purification (silica gel with ethyl acetate/hexane gradients) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | Chloroacetyl chloride, triethylamine, dioxane | 75–85 | 90–95 |

| Carboxamide coupling | EDCI, HOBt, DMF, RT | 60–70 | 85–90 |

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodology : Use a combination of ¹H/¹³C NMR (to confirm aromatic protons and methoxy groups), IR (amide C=O stretch ~1650–1700 cm⁻¹), and HRMS (exact mass verification). For example, the methoxy protons appear as singlets at δ 3.8–4.0 ppm in DMSO-d₆ .

Q. How do solubility and stability vary under different pH and solvent conditions?

- Methodology : Solubility is highest in polar aprotic solvents (DMF, DMSO) and decreases in aqueous buffers. Stability tests (via HPLC) show degradation <5% over 24 hours at pH 7.4 (PBS buffer), but rapid hydrolysis occurs at pH <3. Use inert atmospheres during storage to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Methodology : Contradictions often arise from dynamic processes (e.g., rotamers in the carboxamide group). Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, coalescence temperatures near 40°C can resolve splitting in aromatic protons .

Q. What strategies optimize reaction yields in multi-step syntheses involving thiazole intermediates?

- Methodology :

- Temperature control : Thiazole ring formation requires 20–25°C to avoid side products .

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura reactions for aryl groups .

- Ultrasound-assisted synthesis : Reduces reaction time by 50% and increases yields by 10–15% for carboxamide coupling .

Q. What computational methods predict biological activity, and how do they align with experimental assays?

- Methodology :

- Molecular docking : AutoDock Vina predicts binding affinity to kinase targets (e.g., EGFR).

- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories.

- Validation : Compare with in vitro IC₅₀ values from kinase inhibition assays. Discrepancies >1 log unit suggest model recalibration .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

- Methodology :

- Permeability testing : Use Caco-2 cell monolayers to assess passive diffusion (Papp <1 ×10⁻⁶ cm/s indicates poor uptake).

- Metabolic stability : Incubate with liver microsomes; half-life <30 mins explains reduced cellular activity.

- Off-target profiling : Screen against a 50-kinase panel to identify confounding interactions .

Structure-Activity Relationship (SAR) Studies

Q. Which substituents on the thiazole ring enhance target selectivity?

- Methodology : Compare derivatives with:

- Electron-withdrawing groups (e.g., Cl at position 4): Increase potency but reduce solubility.

- Methoxy groups (position 2,4): Improve solubility and metabolic stability.

- Data :

| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Cl | 12 ± 2 | 8.5 ± 1.2 |

| 2,4-(OCH₃)₂ | 25 ± 4 | 45.3 ± 3.8 |

Mechanistic Studies

Q. What is the role of the carboxamide linker in target binding?

- Methodology :

- Crystallography : X-ray structures show hydrogen bonding between the carboxamide NH and kinase hinge region (e.g., EGFR T790M).

- Alanine scanning : Mutation of Thr766 in EGFR reduces binding affinity by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.